![molecular formula C14H12ClN3 B5673287 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

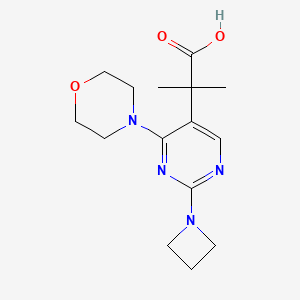

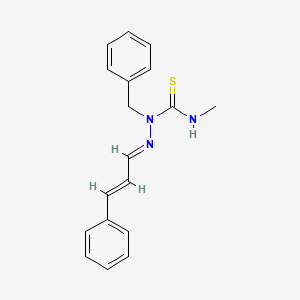

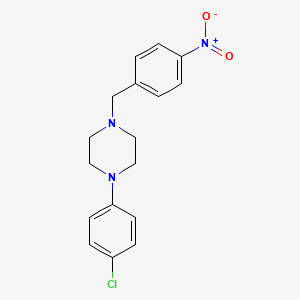

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class has been identified as a privileged structure in pharmaceutical research due to its biological and medicinal significance, particularly in the development of novel therapeutic agents.

Synthesis Analysis

- The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multi-component reactions or one-pot synthesis methods. For instance, one approach involves the reaction of 3-(dimethylamino)-2-phenylacrylonitrile with hydrazine hydrate in ethanol, followed by a reaction with various formylated active proton compounds in the presence of catalysts like KHSO4 (Kaping, Helissey, & Vishwakarma, 2020).

Molecular Structure Analysis

- Structural analysis of pyrazolo[1,5-a]pyrimidines shows that they can form hydrogen-bonded chains and framework structures, as seen in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Chemical Reactions and Properties

- The chemical behavior of pyrazolo[1,5-a]pyrimidine derivatives includes reactions with various amines, acids, and other agents, leading to diverse pharmacological activities. Some derivatives have shown potential as antitumor, antimicrobial, and anticancer agents (Xin, 2012), (Hafez, El-Gazzar, & Al-Hussain, 2016).

Physical Properties Analysis

- The crystalline forms of pyrazolo[1,5-a]pyrimidine derivatives can display different conformations and degrees of order. For example, the dihedral angle between the pyrimidine ring and the chlorophenyl ring in some derivatives has been noted (Kanchanadevi, Anbalagan, Sivakumar, Bakthadoss, & Manivannan, 2011).

Chemical Properties Analysis

- Pyrazolo[1,5-a]pyrimidine compounds have been synthesized with a variety of chemical properties, including antitumor, antimicrobial, and anticancer activities. Their interaction with different receptors and biological systems is influenced by the nature and position of substituents on the core structure (Ivachtchenko et al., 2011).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEXBHPZEQDICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324067 |

Source

|

| Record name | 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

331422-58-3 |

Source

|

| Record name | 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5673208.png)

![1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5673232.png)

![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)

![6-methyl-9-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5673242.png)

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)

![1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5673255.png)

![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)